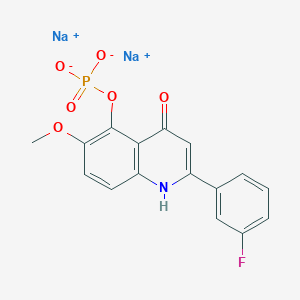
Foslinanib disodium
Overview
Description
Scientific Research Applications
TRX818 Sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying quinolinone derivatives and their chemical properties.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: Explored as a potential therapeutic agent for treating various cancers, including melanoma and colon cancer.
Industry: Utilized in the development of new anticancer drugs and formulations
Mechanism of Action
TRX818 Sodium exerts its effects through multiple mechanisms, including:
Inhibition of Vasculogenic Mimicry: The compound blocks the formation of vasculogenic-like tubular structures in melanoma cells.
Induction of Apoptosis: TRX818 Sodium induces apoptosis in cancer cells by decreasing pro-Nodal protein levels and Smad2 phosphorylation.
Inhibition of Cell Proliferation: The compound reduces tumor growth by inhibiting cancer cell proliferation
Future Directions
Foslinanib disodium is currently in its Phase 2a clinical development . The loss-of-function mutations of STK11 and NF2 are potential biomarkers of this compound which can be applied in the selection of cancer patients for this compound treatment . The latest research results published in the internationally renowned journal Pathology & Oncology Research confirmed that this compound is the first cancer drug in the world to target TRAP1 .
Biochemical Analysis
Biochemical Properties
Foslinanib disodium is known to interact with Syk/FLT3, a protein tyrosine kinase . It acts as an ATP-competitive inhibitor of Syk/FLT3, with a Ki of 30 nM and an IC50 of 41 nM . This interaction plays a crucial role in its biochemical reactions.
Cellular Effects
This compound has been shown to inhibit vasculogenic mimicry network formation in melanoma cells . It decreases pro-Nodal protein levels and Smad2 phosphorylation in these cells , indicating its influence on cell signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As an ATP-competitive inhibitor, it binds to the ATP-binding site of Syk/FLT3, thereby inhibiting its activity .
Dosage Effects in Animal Models
Preliminary studies suggest that it reduces tumor growth in a dose-dependent manner .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRX818 Sodium involves the preparation of 2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl)phosphonate, which is then converted to its disodium salt form. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. The compound is then purified to achieve a purity of ≥98% .
Industrial Production Methods
Industrial production of TRX818 Sodium follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and high yield. The compound is stored at -20°C to maintain its stability for up to four years .
Chemical Reactions Analysis
Types of Reactions
TRX818 Sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different quinolinone derivatives.
Reduction: Reduction reactions can modify the quinolinone ring, affecting its anticancer properties.
Substitution: Substitution reactions, particularly involving the fluorophenyl group, can lead to the formation of new derivatives with potentially enhanced biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes.
Major Products
The major products formed from these reactions are typically quinolinone derivatives with modified functional groups, which may exhibit different biological activities and properties.
Comparison with Similar Compounds
Similar Compounds
Foslinanib: Another name for TRX818 Sodium, with similar anticancer properties.
CVM-1118: A related compound with potential antineoplastic activities.
Other Quinolinone Derivatives: Compounds with similar structures and biological activities.
Uniqueness
TRX818 Sodium stands out due to its potent inhibition of vasculogenic mimicry and its ability to reduce tumor growth in various cancer models. Its unique combination of chemical properties and biological activities makes it a valuable compound for scientific research and potential therapeutic applications .
properties
IUPAC Name |
disodium;[2-(3-fluorophenyl)-6-methoxy-4-oxo-1H-quinolin-5-yl] phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FNO6P.2Na/c1-23-14-6-5-11-15(16(14)24-25(20,21)22)13(19)8-12(18-11)9-3-2-4-10(17)7-9;;/h2-8H,1H3,(H,18,19)(H2,20,21,22);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMCXXQLLQDSTN-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)OP(=O)([O-])[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FNNa2O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256037-62-3 | |
| Record name | Foslinanib disodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256037623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FOSLINANIB DISODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X5F5LAF7B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-amino-N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-acetamide](/img/structure/B3026319.png)
![[R-[R*,S*-(E)]]-4-hydroxy-7-(1-hydroxy-2-hexadecenyl)-N,N,N-trimethyl-9-oxo-3,5-dioxa-8-aza-4-phosphatetracosan-1-aminium-9-13C,4-oxide,innersalt](/img/structure/B3026321.png)
![N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-pentadecanamide](/img/structure/B3026322.png)
![N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35](/img/structure/B3026323.png)
![1-hydroxy-6-[(1S)-1-hydroxy-2-methylpropyl]-3-(2-methylpropyl)pyrazin-2-one](/img/structure/B3026324.png)
![N-[(E,2S,3R)-1,3-dihydroxyhexadec-4-en-2-yl]hexadecanamide](/img/structure/B3026325.png)
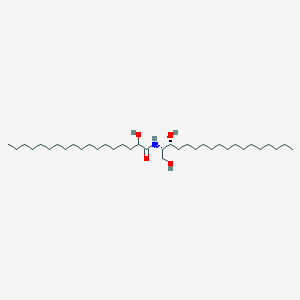
![20R-[(4R)-4-methyl-5-hexyn-1-yl]-pregn-5-en-3beta-ol](/img/structure/B3026327.png)
![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-tridecen-1-yl]-acetamide](/img/structure/B3026328.png)
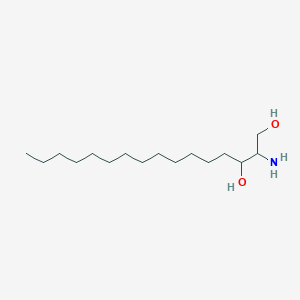
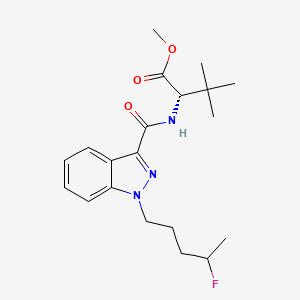
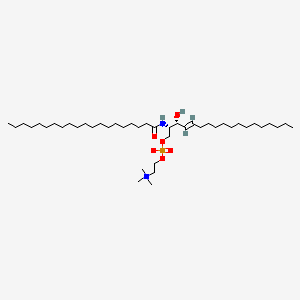
![N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide](/img/structure/B3026335.png)